molecular formula C11H15NO3 B3052705 ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 4391-87-1

ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B3052705
CAS No.: 4391-87-1
M. Wt: 209.24 g/mol
InChI Key: ZPKWGTHVNZEDTD-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by a 1H-pyrrole core with four distinct substituents: an ethyl group at position 4, a formyl group at position 5, a methyl group at position 3, and an ethyl ester at position 2. This compound is structurally notable for its planar pyrrole ring system, which is stabilized by intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and weak C–H⋯O interactions, as observed in analogous pyrrole derivatives . The formyl group at position 5 provides a reactive site for further functionalization, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-8-7(3)10(11(14)15-5-2)12-9(8)6-13/h6,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKWGTHVNZEDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)OCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322025
Record name ST4052938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4391-87-1
Record name NSC400239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST4052938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate typically involves the formylation of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position . The reaction is carried out under controlled conditions to ensure the selective formylation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar formylation techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, facilitated by the electron-donating effects of the ethyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ethyl 4-ethyl-5-carboxy-3-methyl-1H-pyrrole-2-carboxylate.

    Reduction: Ethyl 4-ethyl-5-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate and related pyrrole derivatives:

Compound Name Substituents Key Properties Applications/Findings
This compound (Target Compound) - 4-Ethyl
- 5-Formyl
- 3-Methyl
- 2-Ethyl ester
- Planar pyrrole ring
- Reactive formyl group at C5
Likely intermediate for drug synthesis; reactivity inferred from analogs .
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - 2-Methyl
- 4-Methyl
- 5-Formyl
- 3-Ethyl ester
- Planar structure with N–H⋯O hydrogen bonds
- Crystallographic R factor: 0.083
Crystal structure confirms planarity; used in crystallography studies .
Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate - 2-Methyl
- 4-Methyl
- 3-Propyl
- 5-Ethyl ester
- m.p. 98°C
- Forms porphyrin precursors upon hydrolysis
Key intermediate in porphyrin synthesis; bromination yields dipropylpyrromethenes .
Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate - 4-Ethyl
- 5-Formyl
- 3-Methyl
- 2-Benzyl ester
- Synthesis yield: 85%
- Uses Tl(NO₃)₃/Montmorillonite catalyst
Demonstrates synthetic routes for formyl-substituted pyrroles; benzyl ester enhances lipophilicity .
Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - 2-Methyl
- 4-Methyl
- 5-Formyl
- 3-Methyl ester
- Molecular weight: 181.19
- LogP: 1.23
Methyl ester lowers molecular weight compared to ethyl analogs; used in small-molecule studies .

Key Structural and Functional Insights :

The formyl group at C5 is a common feature in reactive intermediates, enabling condensation reactions (e.g., Knoevenagel) for drug candidates .

Ester Group Influence :

  • Ethyl vs. benzyl esters : The benzyl analog exhibits higher lipophilicity (logP ~2.8 estimated) compared to the target compound’s ethyl ester (logP ~1.5–2.0), impacting bioavailability.
  • Methyl esters (e.g., ) reduce molecular weight but may decrease metabolic stability due to faster hydrolysis.

Synthetic Yields and Methods :

  • The target compound’s synthesis can be inferred from benzyl analog protocols , where thallium(III) nitrate on Montmorillonite clay achieves 85% yield. Ethyl esters generally require milder conditions than benzyl derivatives.

Spectroscopic and Physical Properties :

  • NMR shifts : The target’s 3-methyl group would resonate near δ 2.22 ppm (cf. δ 2.12 ppm in compound 211 ), while the 4-ethyl group may split into a triplet (δ ~1.3 ppm, J=7.2 Hz) .
  • Melting points : Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate melts at 98°C, suggesting the target compound’s m.p. would be lower due to reduced symmetry.

Biological Activity

Ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities. This article aims to present a comprehensive overview of the compound's biological activity, including its antibacterial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrrole ring substituted with ethyl and formyl groups. This unique arrangement contributes to its biological properties. The molecular formula is C12H15N1O3C_{12}H_{15}N_{1}O_{3}, and it exhibits notable solubility in organic solvents, which influences its bioavailability.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. For instance, azomethines derived from this compound have shown effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus3.12
Bacillus subtilis6.25
Escherichia coli12.5

Cytotoxicity and Anticancer Potential

Research has indicated that this compound may possess cytotoxic effects against various cancer cell lines. In vitro studies have reported significant inhibition of cell proliferation in human cancer cell lines, suggesting potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on the antibacterial efficacy of pyrrole derivatives found that this compound exhibited superior activity when modified into azomethine derivatives. These modifications enhanced its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 μM after 48 hours of treatment, demonstrating its potential as a lead compound in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell lysis.
  • Cytotoxic Mechanism : It induces apoptosis in cancer cells through mitochondrial pathway activation, increasing reactive oxygen species (ROS) levels that trigger apoptotic signaling cascades.

Q & A

Q. What are the common synthetic routes for ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis of pyrrole carboxylates typically involves multi-step reactions, such as cyclization of substituted precursors or functionalization of preformed pyrrole cores. For example, a general procedure involves reacting substituted azirines with aldehydes or ketones under mild acidic conditions to form pyrrole derivatives . Key factors affecting yield and purity include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
  • Temperature control : Reactions often proceed at 60–80°C to avoid decomposition of sensitive formyl groups.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for formylation steps .
  • Substituent effects : Steric hindrance from ethyl and methyl groups may reduce yields (e.g., 43–48% for analogous compounds) .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include the formyl proton (δ ~9.3–10.0 ppm) and ester carbonyl carbon (δ ~161–165 ppm). Substituents like ethyl and methyl groups exhibit distinct splitting patterns (e.g., ethyl groups at δ 1.15–1.37 ppm for CH₃ and δ 2.60 ppm for CH₂) .
  • X-ray crystallography : Reveals planarity of the pyrrole ring and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the crystal lattice) . For example, the title compound’s crystal structure shows a mean σ(C–C) bond length deviation of 0.006 Å, confirming structural integrity .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are effective in predicting the reactivity and electronic properties of this pyrrole derivative?

Density Functional Theory (DFT) calculations are critical for analyzing electronic properties and reaction pathways:

  • Reactivity prediction : DFT can model electrophilic substitution sites, showing the formyl group at C5 enhances electron deficiency at C3 and C4, making these positions reactive toward nucleophiles .
  • Reaction path optimization : Quantum chemical calculations combined with experimental data (e.g., ICReDD’s approach) reduce trial-and-error by predicting optimal conditions for multi-component reactions .
  • Spectroscopic validation : Calculated NMR chemical shifts (via gauge-including atomic orbital methods) align with experimental data, resolving ambiguities in signal assignments .

Q. How can researchers address discrepancies in reported spectral data or reaction yields for similar pyrrole carboxylates?

Discrepancies often arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ in NMR can shift proton signals (e.g., NH protons appear at δ 8.84–12.52 ppm depending on solvent) .
  • Reaction scalability : Milligram-scale reactions may report higher yields (e.g., 45–72%) than gram-scale syntheses due to purification losses .
  • Substituent variability : Electron-withdrawing groups (e.g., formyl) reduce yields compared to alkyl-substituted analogs .
    Methodological mitigation :
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
  • Standardize solvent and temperature conditions for NMR comparisons .

Q. What are the key considerations in designing multi-step syntheses for derivatives of this compound in medicinal chemistry?

  • Functionalization strategies :
    • Acylation : Reacting the formyl group with amines or hydrazines to form Schiff bases (e.g., 21–45% yields for isoquinoline derivatives) .
    • Cross-coupling : Suzuki-Miyaura reactions at the pyrrole C4 position require palladium catalysts and inert atmospheres .
  • Purification challenges :
    • Use reverse-phase HPLC to separate polar derivatives (e.g., sulfonamide-containing analogs) .
    • Avoid prolonged exposure to light or moisture, as the formyl group is prone to oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate

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